7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid
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Overview
Description
7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . The reaction typically involves the use of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid derivatives in good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols. These methods are designed to be environmentally friendly and efficient, minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different quinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and sodium methoxide.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
7-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
- 3-Hydroxy-2-methylquinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
- 2-Chloroquinoline-3-carbaldehyde
Comparison: Compared to similar compounds, 7-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in scientific research .
Properties
CAS No. |
750643-72-2 |
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Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-5-10(14)9(11(15)16)7-3-2-6(12)4-8(7)13-5/h2-4,14H,1H3,(H,15,16) |
InChI Key |
RJXSQPLNMGWXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC(=CC2=N1)Cl)C(=O)O)O |
Origin of Product |
United States |
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